molecular formula C10H10N4 B1266188 2,4-Diamino-5-phenylpyrimidine CAS No. 18588-49-3

2,4-Diamino-5-phenylpyrimidine

Cat. No. B1266188
CAS RN: 18588-49-3
M. Wt: 186.21 g/mol
InChI Key: FUVWRUJASRBHEK-UHFFFAOYSA-N
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Description

2,4-Diamino-5-phenylpyrimidine (DAP) is a heterocyclic aromatic compound with a wide range of applications in the fields of chemistry, biochemistry, and medicine. It is an important building block for many pharmaceuticals and other chemicals, and has been used in the synthesis of a number of therapeutic agents. DAP has been studied extensively for its structural and biochemical properties, and its mechanism of action is well-understood. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DAP.

Scientific Research Applications

Antiviral Activity

  • Synthesis of Antiviral Compounds : 2,4-Diamino-5-phenylpyrimidine derivatives have been synthesized and evaluated for their antiviral properties. For instance, Hocková et al. (2003) synthesized 5-substituted derivatives of 2,4-diaminopyrimidine, finding significant inhibitory effects on retrovirus replication in cell culture, including HIV and Moloney murine sarcoma virus (Hocková et al., 2003).

Antibacterial Agents

  • Development of Antibacterial Agents : Research has been conducted on 2,4-Diamino-5-benzylpyrimidines as potential antibacterial agents. Rauckman and Roth (1980) explored the electrophilic substitution of 2,4-diaminopyridine to produce derivatives with potential as dihydrofolate reductase inhibitors, a key target in antibacterial drug development (Rauckman & Roth, 1980).

Inhibitors of Dihydrofolate Reductase

  • Inhibition of Dihydrofolate Reductase : Several studies have focused on the inhibition of dihydrofolate reductase (DHFR) by this compound derivatives. For example, Gangjee et al. (2004) synthesized 2,4-diamino-5-methyl-6-substituted-pyrrolo[2,3-d]pyrimidines as DHFR inhibitors, showing potency against pathogens affecting AIDS patients (Gangjee et al., 2004).

Biochemical Analysis

Biochemical Properties

2,4-Diamino-5-phenylpyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of dihydrofolate reductase. This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor involved in the synthesis of nucleotides and amino acids . By inhibiting dihydrofolate reductase, this compound disrupts the production of tetrahydrofolate, leading to a decrease in the synthesis of DNA, RNA, and proteins. This compound also interacts with other biomolecules, such as thymidylate synthase, further affecting nucleotide synthesis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting the synthesis of nucleotides, which are essential for DNA replication and repair . This inhibition leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells. Additionally, this compound affects cell signaling pathways and gene expression by altering the availability of nucleotides and other essential biomolecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of dihydrofolate reductase . This inhibition occurs via binding interactions with the enzyme’s active site, preventing the conversion of dihydrofolate to tetrahydrofolate. The compound’s structure allows it to fit into the enzyme’s active site, blocking the binding of the natural substrate . Additionally, this compound may cause changes in gene expression by affecting the availability of nucleotides required for transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of nucleotide synthesis and prolonged cell cycle arrest .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits dihydrofolate reductase without causing significant toxicity . At higher doses, this compound can cause adverse effects, such as gastrointestinal disturbances, hematological changes, and central nervous system toxicity . These toxic effects are dose-dependent and highlight the importance of determining the appropriate therapeutic window for this compound .

Metabolic Pathways

This compound is involved in metabolic pathways related to folic acid metabolism . It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, affecting the synthesis of tetrahydrofolate and nucleotides . The compound’s inhibition of these enzymes leads to alterations in metabolic flux and changes in metabolite levels, impacting cellular processes dependent on nucleotide synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The compound’s lipophilic nature allows it to cross cell membranes and accumulate in tissues, where it exerts its inhibitory effects on dihydrofolate reductase .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Within these compartments, this compound interacts with its target enzymes, such as dihydrofolate reductase, to exert its inhibitory effects . The localization of the compound within the cell influences its potency and efficacy in inhibiting nucleotide synthesis .

properties

IUPAC Name

5-phenylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-9-8(6-13-10(12)14-9)7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVWRUJASRBHEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171805
Record name Pyrimidine, 2,4-diamino-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18588-49-3
Record name 5-Phenyl-2,4-pyrimidinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18588-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diamino-5-phenylpyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018588493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 2,4-diamino-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIAMINO-5-PHENYLPYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8XW644X9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

This compound was prepared in a manner analogous to that of Example 2, Step E, using 4.9 grams (0.031 mole) of 1-cyano-1-phenyl-2-(N,N-dimethylamino)ethene, 11.8 grams (0.124 mole) of guanidine hydrochloride, and 21.4 grams (0.1 56 mole) of potassium carbonate in N,N-dimethylformamide. The yield of 2,4.-diamino-5-phenylpyrimidine was 0.7 gram; mp 162°-164° C. The NMR spectrum was consistent with the proposed structure.
Quantity
4.9 g
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11.8 g
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21.4 g
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diamino-5-phenylpyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action for 2,4-diamino-5-phenylpyrimidine derivatives?

A: 2,4-Diamino-5-phenylpyrimidines act as inhibitors of dihydrofolate reductase (DHFR) [, ]. DHFR is a key enzyme in the folate cycle, essential for the synthesis of tetrahydrofolate, a cofactor required for nucleotide biosynthesis. Inhibiting DHFR disrupts DNA synthesis and ultimately leads to cell death.

Q2: How does the structure of this compound influence its teratogenic and embryotoxic effects?

A: Research indicates that the length of the alkyl radical at the 6-position of the this compound molecule plays a significant role in its teratogenic and embryotoxic effects. Specifically, the derivative with an ethyl group at this position demonstrated the most potent damaging effects []. This suggests that even subtle structural modifications can significantly impact the compound's toxicity profile in developing organisms.

Q3: What are the potential advantages of targeting Mycobacterium tuberculosis DHFR with this compound derivatives?

A: Developing selective inhibitors for Mycobacterium tuberculosis DHFR is a promising strategy for combating tuberculosis, particularly drug-resistant strains []. By focusing on the 5-phenyl group and incorporating modifications to increase lipophilicity, researchers aim to enhance binding affinity to the bacterial enzyme while minimizing interactions with the human DHFR, thereby reducing potential side effects.

Q4: Can you provide an example of how researchers are exploring structure-activity relationships (SAR) to optimize the properties of this compound derivatives?

A: One research project investigated synthesizing various this compound analogues by reacting a common precursor with different aromatic and aliphatic amines []. This approach aimed to introduce structural diversity at a specific position in the molecule and evaluate its impact on DHFR inhibitory activity, selectivity for the Mycobacterium tuberculosis enzyme, and other pharmacological properties. By systematically analyzing the relationship between structural modifications and biological activity, researchers can identify promising lead compounds for further development.

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